molecular formula C11H23BO2 B13410339 CID 138987051

CID 138987051

Cat. No.: B13410339
M. Wt: 198.11 g/mol
InChI Key: GDGUYYDXVLPCNL-UHFFFAOYSA-N
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Description

Dibutoxypropylborane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. Dibutoxypropylborane, with its specific structure, offers distinct reactivity patterns that make it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutoxypropylborane can be synthesized through the hydroboration of alkenes with diborane (B2H6) or other borane reagents. The reaction typically involves the addition of diborane to an alkene, followed by oxidation to yield the desired organoboron compound. The reaction conditions often require an inert atmosphere and solvents such as tetrahydrofuran (THF) to stabilize the borane intermediates .

Industrial Production Methods

Industrial production of dibutoxypropylborane may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems can enhance the efficiency of the hydroboration reaction, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Dibutoxypropylborane undergoes various types of chemical reactions, including:

    Oxidation: Conversion to alcohols or other oxygen-containing compounds.

    Reduction: Reduction of carbonyl compounds to alcohols.

    Substitution: Replacement of the boron atom with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include alcohols, amines, and other functionalized organic compounds. The specific products depend on the reaction conditions and the reagents used .

Mechanism of Action

The mechanism by which dibutoxypropylborane exerts its effects involves the formation of boron-carbon bonds through hydroboration reactions. The boron atom in dibutoxypropylborane acts as an electrophile, facilitating the addition to alkenes and other unsaturated compounds. This reactivity is crucial for its role in organic synthesis and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibutoxypropylborane is unique due to its specific structure, which provides distinct reactivity patterns compared to other boron compounds. Its ability to form stable boron-carbon bonds and undergo selective reactions makes it valuable in both research and industrial applications .

Properties

Molecular Formula

C11H23BO2

Molecular Weight

198.11 g/mol

InChI

InChI=1S/C11H23BO2/c1-3-5-9-13-11(7-8-12)14-10-6-4-2/h11H,3-10H2,1-2H3

InChI Key

GDGUYYDXVLPCNL-UHFFFAOYSA-N

Canonical SMILES

[B]CCC(OCCCC)OCCCC

Origin of Product

United States

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